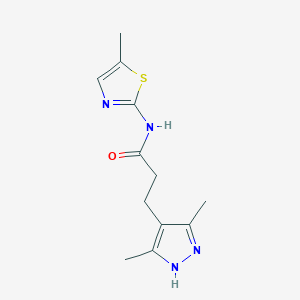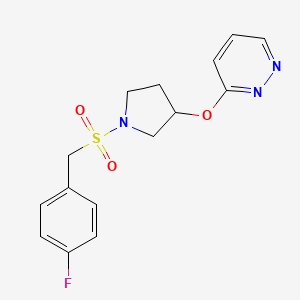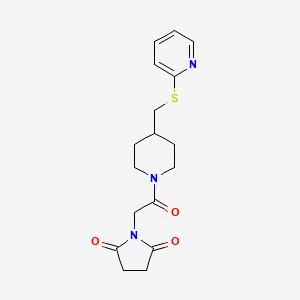![molecular formula C15H18N2O4 B2405840 2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1096333-39-9](/img/structure/B2405840.png)
2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives: Derivatives of 2-iminoimidazolidin-4-one, a related compound, were synthesized through cyclization with various reagents, showcasing the chemical versatility of this class of compounds (Shestakov, Sidorenko, & Shikhaliev, 2007).
- Conformational Studies: Hydantoin-5-acetic acid, closely related to the compound , demonstrates unique conformational properties, which are of interest in supramolecular chemistry (Gerhardt, Tutughamiarso, & Bolte, 2012).
Applications in Medicine and Pharmacology
- Anti-Parkinson's Activity: Certain derivatives related to the compound show significant anti-Parkinson's activity in animal models, indicating potential therapeutic applications (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
- Antibacterial Activity: A series of related acetic acid derivatives exhibited antibacterial activity against Gram-positive bacterial strains, suggesting potential use in treating bacterial infections (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Advanced Material Synthesis
- Microwave Assisted Reactions: Studies have shown that microwave irradiation can efficiently facilitate the reactions of compounds containing active methylene groups, including those similar to the compound , highlighting its relevance in advanced synthesis techniques (Rábarová, Koiš, Lácová, & Krutošíková, 2004).
Supramolecular Chemistry
- Crystal Structure Analysis: The crystal structure of compounds like N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, similar in structure, provides insights into molecular interactions and stability, crucial for supramolecular chemistry applications (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
properties
IUPAC Name |
2-[4-ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-10-5-7-11(8-6-10)15(4-2)13(20)17(9-12(18)19)14(21)16-15/h5-8H,3-4,9H2,1-2H3,(H,16,21)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAAYNMWFVQSLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)
![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)
![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)